2,3-Dihydroxy Styrene

概要

説明

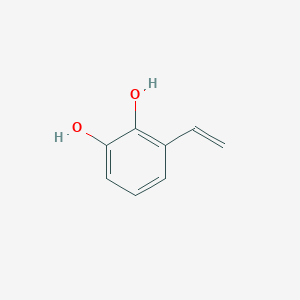

2,3-Dihydroxy Styrene, also known as 3-ethenyl-1,2-benzenediol, is an organic compound with the molecular formula C8H8O2. It is a derivative of catechol, featuring a vinyl group attached to the benzene ring.

準備方法

Synthetic Routes and Reaction Conditions: 2,3-Dihydroxy Styrene can be synthesized through several methods. One common approach involves the microbial degradation of styrene by specific bacteria such as Pseudomonas LF-3. In this process, styrene is converted to 3-vinylcatechol via a series of enzymatic reactions . Another method involves the dehydration of appropriate sec-phenethyl alcohols or Wittig coupling techniques .

Industrial Production Methods: Industrial production of 3-vinylcatechol typically involves the microbial degradation of styrene in a two-phase (solvent-aqueous) system. This method is efficient and environmentally friendly, as it utilizes microorganisms to convert styrene, a common industrial pollutant, into valuable chemical products .

化学反応の分析

Oxidation Reactions

One of the primary reactions involving 2,3-dihydroxy styrene is its oxidation to form catechol derivatives. This reaction can be catalyzed by various enzymes or chemical oxidants.

-

Enzymatic Oxidation : The enzyme 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase catalyzes the oxidation of this compound to catechol. This transformation involves the transfer of electrons from the hydroxyl groups to NAD, producing NADH and facilitating the formation of aromatic compounds .

-

Chemical Oxidation : Chemical oxidants such as potassium permanganate or hydrogen peroxide can also oxidize this compound to produce more complex aromatic structures or further oxidized products like quinones .

Hydroxylation Reactions

The presence of hydroxyl groups in this compound makes it a suitable substrate for hydroxylation reactions. These reactions can introduce additional functional groups into the aromatic ring.

-

Hydroxylation via Microbial Metabolism : Certain bacteria can metabolize this compound through hydroxylation pathways that lead to the production of various phenolic compounds. For instance, Rhodococcus species utilize this compound in their metabolic pathways to degrade aromatic hydrocarbons .

Polymerization Reactions

This compound can participate in polymerization reactions under specific conditions.

-

Copolymers with Styrene : Research has shown that copolymerization of this compound with styrene can yield materials with enhanced properties. The polymerization process can be catalyzed by acids such as tungstophosphoric acid, leading to the formation of copolymers that exhibit improved thermal stability and mechanical strength .

Dehydration Reactions

Dehydration reactions can convert this compound into more reactive intermediates or completely different compounds.

科学的研究の応用

Enzymatic Reactions

2,3-Dihydroxy styrene is involved in several enzymatic reactions that are crucial for microbial degradation of aromatic compounds. For instance, it acts as a substrate for dioxygenases that catalyze the incorporation of oxygen into aromatic rings, facilitating their breakdown into simpler compounds. This pathway is significant for bioremediation efforts aimed at degrading environmental pollutants such as styrene and other related compounds .

Synthesis of Fine Chemicals

The compound serves as an important intermediate in the synthesis of various fine chemicals. Its derivatives can be transformed into valuable products like phenolic compounds and chiral intermediates used in pharmaceuticals. For example, this compound can be converted into phenylacetaldehydes and phenylacetic acids, which are utilized in the synthesis of drugs and agrochemicals .

Antioxidant Properties

Research indicates that this compound exhibits antioxidant properties, making it a candidate for use in formulations aimed at reducing oxidative stress. This characteristic is particularly relevant in developing therapies for conditions associated with oxidative damage .

Potential Drug Development

The structural features of this compound allow it to interact with biological systems effectively. Its derivatives have been studied for their potential as anti-inflammatory agents and as precursors for drug synthesis targeting various diseases .

Bioremediation

Due to its role in microbial degradation pathways, this compound is significant in bioremediation strategies aimed at detoxifying environments contaminated with aromatic hydrocarbons. Microorganisms capable of metabolizing this compound can be harnessed to clean up polluted sites effectively .

Indicator of Environmental Health

The presence and concentration of this compound in environmental samples can serve as an indicator of microbial activity and the health of ecosystems affected by industrial pollutants .

Case Studies

作用機序

The mechanism of action of 3-vinylcatechol involves its interaction with various molecular targets and pathways. In microbial degradation, enzymes such as dioxygenases and dehydrogenases play a crucial role in converting styrene to 3-vinylcatechol. This process involves the initial hydroxylation of the aromatic ring, followed by subsequent oxidation and cleavage reactions .

類似化合物との比較

Catechol: 2,3-Dihydroxy Styrene is structurally similar to catechol, with the addition of a vinyl group.

Phenylacetic Acid: Another compound involved in the degradation of styrene.

Benzoic Acid: A common intermediate in various microbial degradation pathways.

Uniqueness: this compound’s unique structure, featuring both hydroxyl and vinyl groups, imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its role in microbial degradation pathways make it a valuable compound for research and industrial applications .

生物活性

2,3-Dihydroxy styrene, also known as 3,4-dihydroxy styrene or catechol styrene, is a compound of significant interest due to its biological activities and potential applications in various fields, including pharmacology and environmental science. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

This compound is an aromatic compound characterized by two hydroxyl groups attached to a styrene backbone. Its structure can be represented as follows:

This compound is soluble in water and organic solvents, making it versatile for various applications.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to act as an antioxidant and its role in enzymatic reactions. Key mechanisms include:

- Antioxidant Activity : this compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .

- Enzymatic Interactions : The compound can serve as a substrate for various enzymes involved in metabolic pathways. For instance, it is metabolized by microbial strains through dioxygenase enzymes that catalyze the incorporation of oxygen into the aromatic ring .

Antioxidant Properties

Research indicates that this compound effectively reduces lipid peroxidation and protects cellular components from oxidative damage. A study demonstrated that this compound could reduce malondialdehyde levels in rat liver tissues, indicating decreased lipid peroxidation .

Antimicrobial Activity

Several studies have reported the antimicrobial properties of this compound against various pathogens. For example:

- Bacterial Inhibition : It has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .

- Fungal Activity : The compound also exhibits antifungal properties against species like Candida albicans, highlighting its potential use in treating fungal infections .

Case Studies

- Microbial Degradation : A study on the degradation of styrene by Rhodococcus rhodochrous demonstrated that this compound acts as an intermediate metabolite during the breakdown of styrene compounds. This process involves the conversion of styrene to catechol derivatives via dioxygenase enzymes .

- Polymer Applications : Research exploring the use of this compound in polymer chemistry has shown that it can enhance the adhesion properties of polystyrene materials when incorporated into polymer matrices. This application has implications for improving material performance in various industrial contexts .

Research Findings Summary

特性

IUPAC Name |

3-ethenylbenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-2-6-4-3-5-7(9)8(6)10/h2-5,9-10H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAPAWUGOOGNNAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C(=CC=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80331566 | |

| Record name | 3-Vinylcatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113678-91-4 | |

| Record name | 3-Vinylcatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。